![molecular formula C17H17FN4O B2512781 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 725217-14-1](/img/structure/B2512781.png)
9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a protein that has been targeted for cancer treatment .
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were prepared via a three-component reaction of bis(aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating as well as under microwave irradiation .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to prepare 9-(3-fluorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and its analogs, highlighting the chemical versatility and potential for generating a wide range of compounds with diverse biological activities. Lipson et al. (2003) explored the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of these compounds, and analyzed the possible mechanisms for the formation of the pyrimidine heterocycle (Lipson, Desenko, Shirobokova, & Borodina, 2003). This work lays the groundwork for understanding the chemical synthesis and properties of this compound class.
Pharmacological Applications
The compound and its derivatives have been evaluated for their potential pharmacological applications, including their anticancer and antihypertensive activities. For instance, Mphahlele et al. (2017) synthesized derivatives of 5-styryltetrazolo[1,5-c]quinazolines and assessed their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, demonstrating significant cytotoxicity in certain derivatives (Mphahlele, Gildenhuys, & Parbhoo, 2017). Alagarsamy et al. (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated their antihypertensive activity, discovering that some compounds exhibited significant activity in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).
作用機序
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has been identified as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF, potentially inhibiting its bromodomain . Bromodomains are protein domains that recognize acetylated lysine residues, playing a key role in reading the ‘histone code’. By inhibiting the PCAF bromodomain, the compound may disrupt the reading of this ‘code’, thereby affecting gene expression .
Biochemical Pathways
The inhibition of PCAF can affect various biochemical pathways involved in gene expression and regulation . This can lead to changes in the transcriptional landscape of the cell, potentially altering the expression of genes involved in cell growth and proliferation . The exact pathways affected would depend on the specific cellular context and the set of genes regulated by PCAF in that context .
Pharmacokinetics
These properties would play a crucial role in determining the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action would be changes in gene expression, potentially leading to altered cell behavior . In the context of cancer, this could mean reduced cell proliferation and growth, making the compound a potential anticancer agent .
Action Environment
The action of the compound can be influenced by various environmental factors, including the presence of other molecules, the pH, and the temperature . These factors can affect the compound’s stability, its interaction with PCAF, and its overall efficacy .
特性
IUPAC Name |
9-(3-fluorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O/c1-17(2)7-12-14(13(23)8-17)15(10-4-3-5-11(18)6-10)22-16(21-12)19-9-20-22/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPJBEUSFUDZFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=CC=C4)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2512698.png)
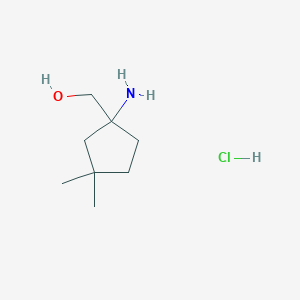

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)
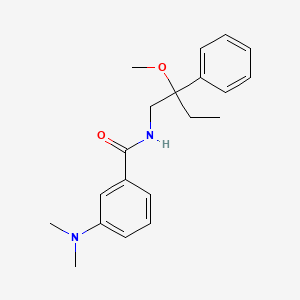
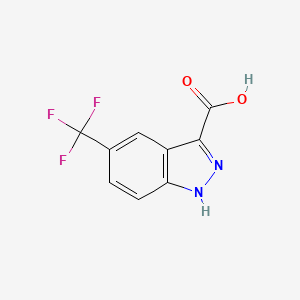
![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
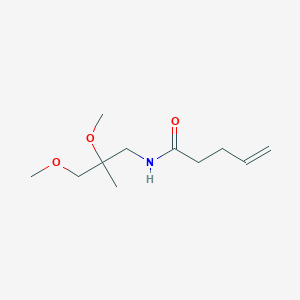
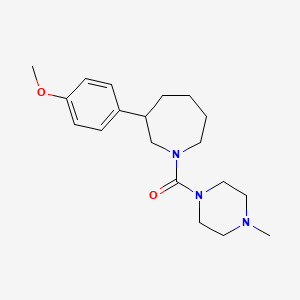
![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2512718.png)
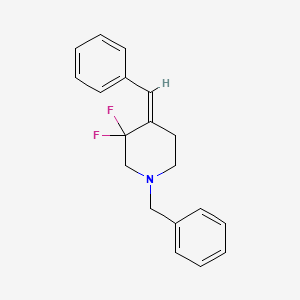
![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)